molecular formula C14H18O4 B2736385 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 115375-25-2

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No. B2736385
M. Wt: 250.294
InChI Key: PLGNEGWMEJBADZ-SOFGYWHQSA-N
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Description

This compound is a molecular entity capable of donating a hydron to an acceptor . It is a versatile chemical compound used in various scientific research fields, including pharmaceuticals, organic synthesis, and material science, due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular weight of this compound is 250.29 . Its IUPAC name is (2E)-3- (4-butoxy-3-methoxyphenyl)-2-propenoic acid . The InChI code is 1S/C14H18O4/c1-3-4-9-18-12-7-5-11 (6-8-14 (15)16)10-13 (12)17-2/h5-8,10H,3-4,9H2,1-2H3, (H,15,16)/b8-6+ .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 158-159 degrees Celsius . The compound is stable at room temperature .

Scientific Research Applications

Structural and Spectroscopic Analysis

Structural investigations, such as those performed on related compounds, often involve X-ray crystallography, spectroscopy (FT-IR, FT-Raman, UV-Vis), and quantum chemical calculations. These studies reveal intricate details about molecular conformation, intermolecular interactions, and the impact of substituents on stability and behavior (Venkatesan et al., 2016). Such analyses can be crucial for designing compounds with desired physical, chemical, or biological properties.

Bioactive Compound Isolation and Characterization

Research on marine-derived fungi and other natural sources often leads to the isolation of phenyl ether derivatives and other bioactive compounds. These studies aim to discover molecules with potential health benefits, such as antioxidant properties, which could contribute to therapeutic applications (Xu et al., 2017).

Chemical Reaction Mechanisms and Synthesis

Understanding the chemical reactions involving compounds like 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid can lead to novel synthetic pathways and applications in material science. For example, investigations into the cyclopolymerization of diynes or the synthesis of complex molecular structures using palladium-catalyzed reactions offer insights into creating new materials with specific characteristics (Mayershofer et al., 2006).

Antioxidant Properties and Health Benefits

The antioxidant efficacy of compounds structurally related to 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid, such as ferulic acid derivatives, has been extensively studied. These compounds may offer protective effects against oxidative stress-related disorders, including neurodegenerative diseases, cancer, and diabetes (Silva & Batista, 2017).

Applications in Solar Energy

Research into organic dyes for dye-sensitized solar cells (DSSCs) explores the impact of molecular changes on the efficiency of solar energy conversion. Studies that compare the performance of dyes with slight structural variations provide valuable data for optimizing DSSC designs and improving power conversion efficiencies (Robson et al., 2013).

Safety And Hazards

This compound is classified under GHS07. It has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGNEGWMEJBADZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid

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